REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].CC(C)([O-])C.[K+].Cl[C:18]1[C:23]([CH3:24])=[C:22]([Cl:25])[CH:21]=[C:20]([CH3:26])[N:19]=1.[Cl-].[NH4+]>[Cu]I.N1C=CC=CC=1>[Cl:25][C:22]1[CH:21]=[C:20]([CH3:26])[N:19]=[C:18]([O:10][C:3]2[C:4]([CH3:9])=[CH:5][C:6]([CH3:8])=[CH:7][C:2]=2[CH3:1])[C:23]=1[CH3:24] |f:1.2,4.5|
|
Name
|
|
Quantity
|
42.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)O
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=CC(=C1C)Cl)C
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Name
|
copper (I) iodide
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Quantity
|
13.5 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
|
Name
|
hexanes
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 2 liter flask equipped with a mechanical stirrer, a reflux condenser and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with 3×125 ml of 1M ammonium hydroxide (NH4OH), 2×250 ml of 3N sodium hydroxide (NaOH), 1×250 ml of 1N hydrochloric acid (HCl) and 1×250 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under vacuum to a brown oil
|
Type
|
ADDITION
|
Details
|
The residue was mixed with 250 ml methanol
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered under vacuum
|
Type
|
WASH
|
Details
|
The off-white solids were washed with methanol
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC(=C1)C)OC1=C(C=C(C=C1C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g | |
YIELD: PERCENTYIELD | 40.4% | |
YIELD: CALCULATEDPERCENTYIELD | 36726.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |